molecular formula C25H32BrFO7 B13955316 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate CAS No. 54604-74-9

9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate

Cat. No.: B13955316
CAS No.: 54604-74-9
M. Wt: 543.4 g/mol
InChI Key: MJASUOHMKCQDRV-JQONZFQMSA-N
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Description

9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound. It is characterized by the presence of bromine and fluorine atoms, along with hydroxyl and diacetate groups. This compound belongs to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Bromination: Introduction of a bromine atom at the 9th position.

    Fluorination: Introduction of a fluorine atom at the 6th position.

    Hydroxylation: Addition of a hydroxyl group at the 11th position.

    Acetylation: Addition of acetate groups at the 17th and 21st positions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may yield alcohols.
  • Substitution may yield derivatives with different functional groups.

Scientific Research Applications

9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate involves binding to glucocorticoid receptors in cells. This binding leads to:

    Modulation of gene expression: Activation or repression of specific genes involved in inflammation and immune response.

    Inhibition of pro-inflammatory cytokines: Reduction of cytokine production and release.

    Suppression of immune cell activity: Decreased activity of immune cells such as T cells and macrophages.

Comparison with Similar Compounds

Similar Compounds

    9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate: Similar structure with fluorine at the 9th position and hydroxyl groups at the 11th and 17th positions.

    6alpha,16alpha-9-bromo-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate: Contains both bromine and fluorine atoms with hydroxyl groups at the 11th and 17th positions.

Uniqueness

The uniqueness of 9-Bromo-6-fluoro-11-hydroxy-3,20-dioxopregn-4-ene-17,21-diyl diacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

54604-74-9

Molecular Formula

C25H32BrFO7

Molecular Weight

543.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-17-acetyloxy-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32BrFO7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(27)18-9-15(30)5-7-22(18,3)25(17,26)20(31)11-23(16,24)4/h9,16-17,19-20,31H,5-8,10-12H2,1-4H3/t16-,17-,19?,20?,22-,23-,24-,25-/m0/s1

InChI Key

MJASUOHMKCQDRV-JQONZFQMSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CC(C4=CC(=O)CC[C@@]43C)F)Br)O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)Br)O)C)OC(=O)C

Origin of Product

United States

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